![molecular formula C6H18N4O6 B14685359 triazanium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 32685-17-9](/img/structure/B14685359.png)
triazanium;2-[bis(carboxylatomethyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple carboxylate and amino groups, making it a valuable agent in chelation and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;2-[bis(carboxylatomethyl)amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the desired compound. The reaction is usually carried out in an aqueous medium at a pH of around 8-9 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
Triazanium;2-[bis(carboxylatomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carboxylate or amino derivatives.
科学研究应用
Triazanium;2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
作用机制
The mechanism of action of triazanium;2-[bis(carboxylatomethyl)amino]acetate primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar functional groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amino and carboxylate groups.
Uniqueness
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike EDTA and DTPA, this compound offers a different coordination environment, making it suitable for specialized applications where other chelating agents may not be effective.
属性
CAS 编号 |
32685-17-9 |
|---|---|
分子式 |
C6H18N4O6 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
triazanium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.3H3N/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H3 |
InChI 键 |
DXGKKTKNDBFWLL-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


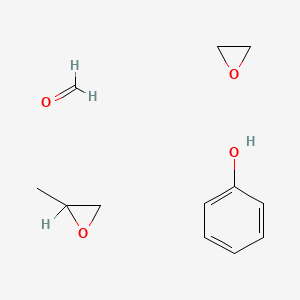
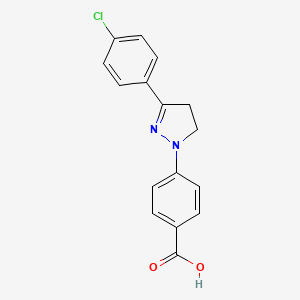
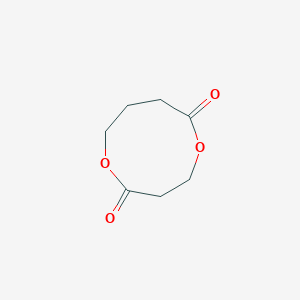

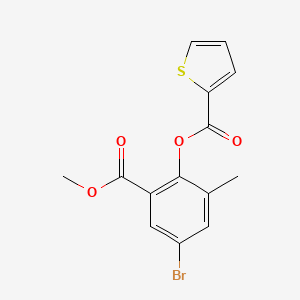
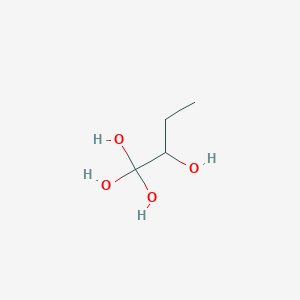


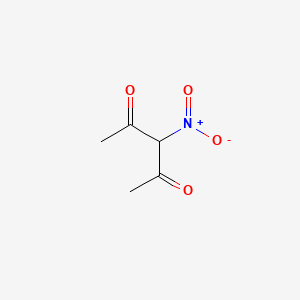
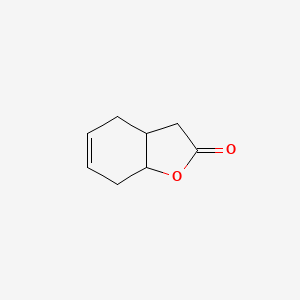
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
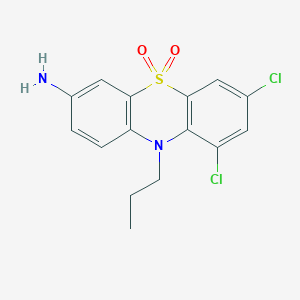
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)

